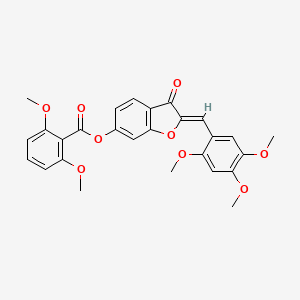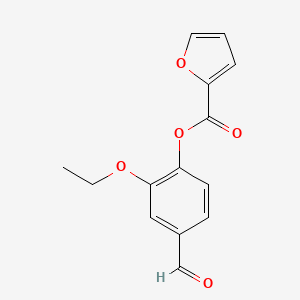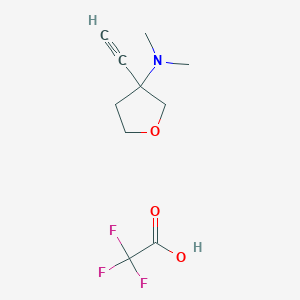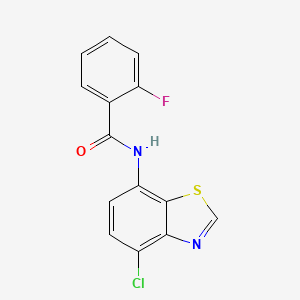![molecular formula C19H17N3O5 B2364856 6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 941930-87-6](/img/structure/B2364856.png)
6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone family This compound is characterized by its complex structure, which includes a pyridazinone core substituted with a 2,5-dimethoxyphenyl group and a 4-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and suitable catalysts.
Attachment of the 4-Nitrophenylmethyl Group: This can be done through nucleophilic substitution reactions, where the nitrophenylmethyl group is introduced using nitrobenzyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one depends on its specific application:
Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one: Similar structure but with a methyl group instead of a nitro group.
6-(2,5-Dimethoxyphenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of both the 2,5-dimethoxyphenyl and 4-nitrophenylmethyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various chemical transformations, making this compound versatile for different applications.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-15-7-9-18(27-2)16(11-15)17-8-10-19(23)21(20-17)12-13-3-5-14(6-4-13)22(24)25/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVFDHOZKZSTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
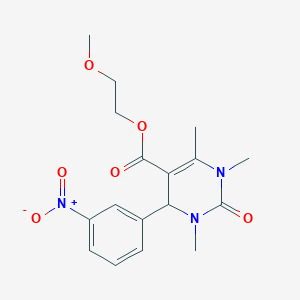
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)
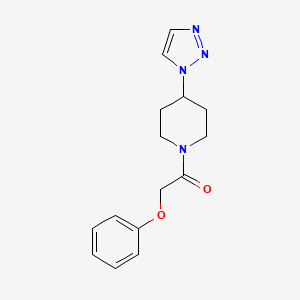
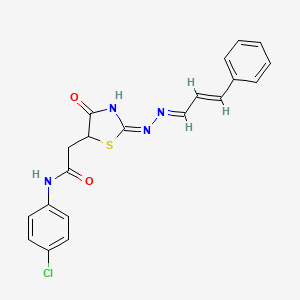
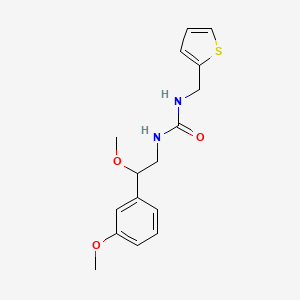
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)
